molecular formula C12H6N6O2 B6232757 3-(4-amino-1,2,5-oxadiazol-3-yl)-9H-indeno[1,2-e][1,2,4]triazin-9-one CAS No. 313527-11-6

3-(4-amino-1,2,5-oxadiazol-3-yl)-9H-indeno[1,2-e][1,2,4]triazin-9-one

Cat. No.: B6232757
CAS No.: 313527-11-6
M. Wt: 266.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-amino-1,2,5-oxadiazol-3-yl)-9H-indeno[1,2-e][1,2,4]triazin-9-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple nitrogen atoms within its fused ring system, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-9H-indeno[1,2-e][1,2,4]triazin-9-one typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-1,2,5-oxadiazol-3-yl)-9H-indeno[1,2-e][1,2,4]triazin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The amino group in the oxadiazole ring can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

3-(4-amino-1,2,5-oxadiazol-3-yl)-9H-indeno[1,2-e][1,2,4]triazin-9-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-amino-1,2,5-oxadiazol-3-yl)-9H-indeno[1,2-e][1,2,4]triazin-9-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its binding affinity, specificity, and downstream effects are crucial for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-nitro-1,2,5-oxadiazol-3-yl)-9H-indeno[1,2-e][1,2,4]triazin-9-one
  • 3-(4-methyl-1,2,5-oxadiazol-3-yl)-9H-indeno[1,2-e][1,2,4]triazin-9-one

Uniqueness

3-(4-amino-1,2,5-oxadiazol-3-yl)-9H-indeno[1,2-e][1,2,4]triazin-9-one is unique due to its amino group, which imparts distinct reactivity and potential for forming hydrogen bonds. This differentiates it from similar compounds with other substituents, influencing its chemical behavior and applications.

Properties

CAS No.

313527-11-6

Molecular Formula

C12H6N6O2

Molecular Weight

266.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.